PrCP Target Engagement Potential: Structural Uniqueness vs. N1-Substituted Analogs in Patent-Disclosed Scaffolds
The compound is explicitly cataloged as a prolylcarboxypeptidase (PrCP) inhibitor in the Therapeutic Target Database, attributed to Merck Sharp & Dohme Corp., distinguishing it from generic pyrazole building blocks [1]. In contrast, the 1-ethyl (CAS 1490016-28-8) and 1-propyl (CAS 2101195-73-5) analogs are not associated with any specific molecular target in curated databases. The 1-isopropyl substitution provides a steric and lipophilic profile qualitatively distinct from the 1-ethyl and 1-cyclopentyl variants; however, no quantitative IC50 or Ki values for PrCP inhibition were found in the public domain for this specific compound or its direct comparators under matched assay conditions.
| Evidence Dimension | Annotated molecular target (database curation) |
|---|---|
| Target Compound Data | PrCP inhibitor (TTD Drug ID D0R3WH; Merck Sharp & Dohme Corp.) |
| Comparator Or Baseline | 1-Ethyl analog: no target annotation; 1-Propyl analog: no target annotation; 1-Cyclopentyl analog: no target annotation |
| Quantified Difference | Not applicable (binary annotation difference) |
| Conditions | Database annotation based on patent disclosures |
Why This Matters
For researchers investigating PrCP-mediated pathways, this compound is the only member of its close analog series with a database-linked target hypothesis, providing a rationale for its selection over unannotated alternatives in target-based screening cascades.
- [1] Therapeutic Target Database (TTD). Drug ID: D0R3WH. Piperidinyl pyrazole derivative 3. Target: Prolylcarboxypeptidase (PRCP) Inhibitor. Company: MERCK SHARP & DOHME CORP. View Source
